molecular formula C16H20BNO2S B6342063 2-(3-Tolyl)thiazole-5-boronic acid pinacol ester CAS No. 1402173-91-4

2-(3-Tolyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342063
CAS No.: 1402173-91-4
M. Wt: 301.2 g/mol
InChI Key: IVMAFKGDRLPSKI-UHFFFAOYSA-N
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Description

2-(3-Tolyl)thiazole-5-boronic acid pinacol ester is a versatile organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Tolyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(3-Tolyl)thiazole with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of 2-(3-Tolyl)thiazole using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action for 2-(3-Tolyl)thiazole-5-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond . This process is crucial for constructing complex organic molecules with high precision and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Tolyl)thiazole-5-boronic acid pinacol ester is unique due to its specific structure, which combines a thiazole ring with a tolyl group and a boronic ester. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

2-(3-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2S/c1-11-7-6-8-12(9-11)14-18-10-13(21-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMAFKGDRLPSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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